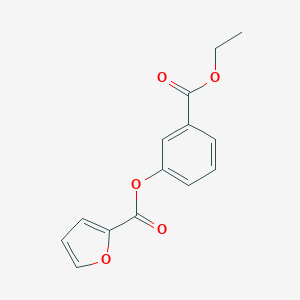![molecular formula C21H17FN2O2 B250476 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits selective toxicity towards cancer cells, while sparing normal cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in lab experiments is its potential as a selective anti-tumor agent. Additionally, this compound has been shown to exhibit a high affinity for tubulin, which makes it a promising candidate for PET imaging. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
For research on 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide include exploring its potential as a radiotracer for PET imaging, as well as investigating its potential in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis method for 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves the reaction between 2-fluorobenzoic acid and 4-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with N-methyl aniline and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Propriétés
Formule moléculaire |
C21H17FN2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-fluoro-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c1-24(17-7-3-2-4-8-17)21(26)15-11-13-16(14-12-15)23-20(25)18-9-5-6-10-19(18)22/h2-14H,1H3,(H,23,25) |
Clé InChI |
GALWTWAEQIRZFU-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)
